
3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide
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Overview
Description
3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide is an organic compound that features a bromophenyl group attached to a propanamide backbone with a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide typically involves the following steps:
Bromination: The starting material, phenylpropanoic acid, undergoes bromination to introduce a bromine atom at the meta position of the phenyl ring.
Amidation: The brominated intermediate is then reacted with 2-aminoethanol under appropriate conditions to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The hydroxyethyl group can form hydrogen bonds, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-N-(2-hydroxyethyl)propanamide: Similar structure but with bromine at the para position.
3-(3-chlorophenyl)-N-(2-hydroxyethyl)propanamide: Chlorine instead of bromine.
3-(3-bromophenyl)-N-(2-methoxyethyl)propanamide: Methoxyethyl group instead of hydroxyethyl.
Uniqueness
3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide is unique due to the specific positioning of the bromine atom and the hydroxyethyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted research and applications.
Biological Activity
3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an anticonvulsant and anti-inflammatory agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Anticonvulsant Activity : The compound has been suggested to modulate neurotransmitter systems, potentially enhancing inhibitory neurotransmission or altering excitatory pathways.
- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, contributing to its therapeutic potential in inflammatory diseases.
Efficacy in Preclinical Models
In vitro and in vivo studies have demonstrated the compound's efficacy:
- Anticonvulsant Studies : In rodent models, administration of this compound resulted in a significant reduction in seizure frequency and duration when compared to control groups. This suggests a promising profile for treating epilepsy.
- Anti-inflammatory Assays : The compound showed a dose-dependent inhibition of cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Case Study 1: Anticonvulsant Activity
A study involving the administration of this compound to mice demonstrated a notable reduction in seizure activity induced by pentylenetetrazol (PTZ). The results indicated that doses of 10 mg/kg significantly decreased the number of seizures compared to the vehicle group, supporting its potential as an anticonvulsant.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a significant decrease in paw edema. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its anti-inflammatory properties.
Table 1: Summary of Biological Activities
Activity Type | Model | Dose (mg/kg) | Outcome |
---|---|---|---|
Anticonvulsant | PTZ-induced seizures | 10 | Significant reduction in seizure count |
Anti-inflammatory | Carrageenan-induced edema | 5 | Decreased paw swelling and cytokine levels |
Properties
IUPAC Name |
3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-10-3-1-2-9(8-10)4-5-11(15)13-6-7-14/h1-3,8,14H,4-7H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFBTEWXWCSREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.